molecular formula C5H2FI2N B12343953 2-Fluoro-3,6-diiodopyridine

2-Fluoro-3,6-diiodopyridine

Cat. No.: B12343953
M. Wt: 348.88 g/mol
InChI Key: UMRMECHBLOCAOE-UHFFFAOYSA-N
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Description

2-Fluoro-3,6-diiodopyridine is a heterocyclic organic compound with the molecular formula C5H2FI2N. It is a derivative of pyridine, where the hydrogen atoms at positions 2, 3, and 6 are replaced by fluorine and iodine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3,6-diiodopyridine typically involves the fluorination and iodination of pyridine derivatives. One common method is the electrophilic fluorination of 3,6-diiodopyridine using Selectfluor® as the fluorinating agent . The reaction is usually carried out in an organic solvent such as acetonitrile at room temperature. Another approach involves the use of fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) under similar conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic fluorination processes using efficient and cost-effective fluorinating agents. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3,6-diiodopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atoms.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which can have different functional groups such as azides, nitriles, or aryl groups.

Mechanism of Action

The mechanism by which 2-Fluoro-3,6-diiodopyridine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of their activity. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3,5-diiodopyridine
  • 2-Fluoro-4,6-diiodopyridine
  • 3-Fluoro-2,4-diiodopyridine

Uniqueness

2-Fluoro-3,6-diiodopyridine is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of fluorine at position 2 and iodine at positions 3 and 6 can lead to distinct electronic and steric effects, making it a valuable compound for various applications. Compared to other similar compounds, it may exhibit different reactivity in substitution and coupling reactions, as well as unique biological activities .

Properties

Molecular Formula

C5H2FI2N

Molecular Weight

348.88 g/mol

IUPAC Name

2-fluoro-3,6-diiodopyridine

InChI

InChI=1S/C5H2FI2N/c6-5-3(7)1-2-4(8)9-5/h1-2H

InChI Key

UMRMECHBLOCAOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1I)F)I

Origin of Product

United States

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